
Azido-PEG11-t-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG11-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an azide group and a tert-butyl ester group. The azide group is known for its reactivity in click chemistry, particularly in reactions with terminal alkynes and cyclooctyne derivatives. The tert-butyl ester group serves as a protective group for the carboxyl group, which can be deprotected under acidic conditions.
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG11-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of the azide group and the tert-butyl ester group. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation process, where polyethylene glycol (PEG) is functionalized with reactive groups.
Introduction of Azide Group: The azide group is introduced through a nucleophilic substitution reaction, where a suitable precursor is reacted with sodium azide (NaN3).
Protection of Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pressure control .
化学反応の分析
Types of Reactions
Azido-PEG11-t-butyl ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).
Deprotection Reactions: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and can proceed under mild conditions.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are used to remove the tert-butyl protecting group.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions with alkynes.
Free Carboxylic Acid: Formed upon deprotection of the tert-butyl ester group.
科学的研究の応用
Azido-PEG11-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions to form stable triazole linkages.
Biology: Employed in bioconjugation techniques to attach biomolecules, such as proteins and nucleic acids, to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and polymers, with specific functional properties.
作用機序
The mechanism of action of Azido-PEG11-t-butyl ester primarily involves its reactivity in click chemistry reactions. The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications . The tert-butyl ester group serves as a protective group for the carboxyl group, which can be deprotected under acidic conditions to yield the free carboxylic acid .
類似化合物との比較
Similar Compounds
Azido-PEG12-t-butyl ester: Similar structure with an additional ethylene glycol unit, providing a longer PEG spacer.
Azido-PEG4-t-butyl ester: Shorter PEG spacer, resulting in different solubility and reactivity properties.
Azido-PEG8-t-butyl ester: Intermediate PEG spacer length, balancing solubility and reactivity.
Uniqueness
Azido-PEG11-t-butyl ester is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. The azide group allows for efficient click chemistry reactions, while the tert-butyl ester group offers protection for the carboxyl group until deprotection is desired .
特性
分子式 |
C29H57N3O13 |
|---|---|
分子量 |
655.8 g/mol |
IUPAC名 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C29H57N3O13/c1-29(2,3)45-28(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-31-32-30/h4-27H2,1-3H3 |
InChIキー |
TVNIWZCSQMCKCI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



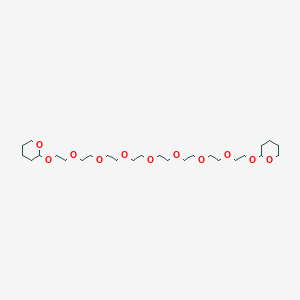
![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)
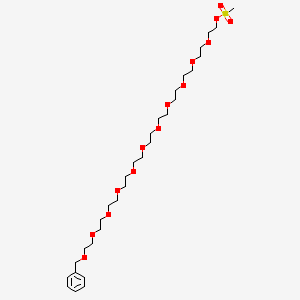
![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)
![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)
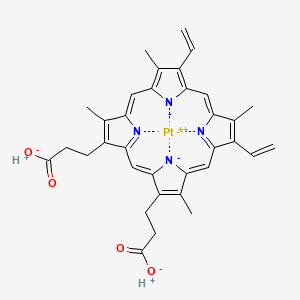
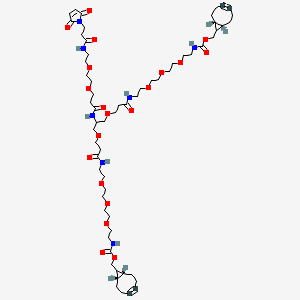


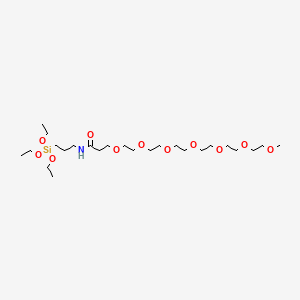
![3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)

